2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile
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Overview
Description
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile is a chemical compound with the molecular formula C22H19FN4. It is known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a fluorophenyl group and a phenylpyridine moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 1,2-diamine derivatives with sulfonium salts or through the cyclization of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using halogenated precursors.
Coupling with Pyridine Derivatives: The final step involves coupling the piperazine derivative with a pyridine-3-carbonitrile derivative under suitable conditions, such as using a base and a solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenated precursors and nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of the original compound.
Scientific Research Applications
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit equilibrative nucleoside transporters, affecting nucleotide synthesis and adenosine regulation . This inhibition is often irreversible and non-competitive, leading to significant biological effects .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound is also a potent inhibitor of equilibrative nucleoside transporters but has different selectivity profiles.
Pyridazinone Derivatives: These compounds share structural similarities and exhibit a broad spectrum of biological activities, including antimicrobial and anticancer properties.
Uniqueness
2-[4-(4-Fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit specific transporters and its potential for diverse chemical modifications make it a valuable compound for research and development.
Properties
IUPAC Name |
2-[4-(4-fluorophenyl)piperazin-1-yl]-4-phenylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4/c23-18-6-8-19(9-7-18)26-12-14-27(15-13-26)22-21(16-24)20(10-11-25-22)17-4-2-1-3-5-17/h1-11H,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBRLXWERQEPHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CC(=C3C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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